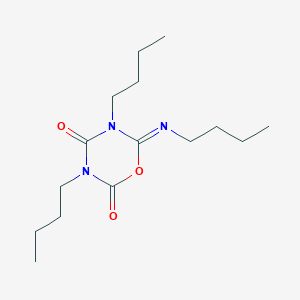
(6Z)-3,5-Dibutyl-6-(butylimino)-1,3,5-oxadiazinane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6Z)-3,5-Dibutyl-6-(butylimino)-1,3,5-oxadiazinane-2,4-dione is a heterocyclic compound that belongs to the class of oxadiazinanes. These compounds are known for their diverse chemical properties and potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring a six-membered ring with nitrogen and oxygen atoms, contributes to its reactivity and potential utility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (6Z)-3,5-Dibutyl-6-(butylimino)-1,3,5-oxadiazinane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dibutylamine with a suitable diisocyanate in the presence of a catalyst. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The resulting intermediate undergoes cyclization to form the oxadiazinane ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxadiazinane derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxadiazinane ring into other nitrogen-containing heterocycles.
Substitution: The presence of butyl groups allows for substitution reactions, where these groups can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazinane derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (6Z)-3,5-Dibutyl-6-(butylimino)-1,3,5-oxadiazinane-2,4-dione is used as a building block for the synthesis of more complex molecules
Biology: The compound has shown promise in biological studies due to its potential as an enzyme inhibitor. Researchers are investigating its ability to modulate enzyme activity, which could lead to the development of new therapeutic agents.
Medicine: In medicinal chemistry, this compound is being explored for its potential as a drug candidate. Its ability to interact with biological targets makes it a valuable compound for drug discovery and development.
Industry: The compound’s stability and reactivity make it suitable for use in industrial applications such as the production of polymers and coatings. Its unique properties can enhance the performance of these materials.
Mecanismo De Acción
The mechanism of action of (6Z)-3,5-Dibutyl-6-(butylimino)-1,3,5-oxadiazinane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- (6Z)-3,5-Dibutyl-6-(ethylimino)-1,3,5-oxadiazinane-2,4-dione
- (6Z)-3,5-Dibutyl-6-(propylimino)-1,3,5-oxadiazinane-2,4-dione
- (6Z)-3,5-Dibutyl-6-(isopropylimino)-1,3,5-oxadiazinane-2,4-dione
Comparison: Compared to these similar compounds, (6Z)-3,5-Dibutyl-6-(butylimino)-1,3,5-oxadiazinane-2,4-dione exhibits unique reactivity due to the presence of butyl groups. These groups influence the compound’s solubility, stability, and overall chemical behavior. The specific arrangement of atoms in the oxadiazinane ring also contributes to its distinct properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
877117-42-5 |
|---|---|
Fórmula molecular |
C15H27N3O3 |
Peso molecular |
297.39 g/mol |
Nombre IUPAC |
3,5-dibutyl-6-butylimino-1,3,5-oxadiazinane-2,4-dione |
InChI |
InChI=1S/C15H27N3O3/c1-4-7-10-16-13-17(11-8-5-2)14(19)18(12-9-6-3)15(20)21-13/h4-12H2,1-3H3 |
Clave InChI |
QOFOAYHWTNUDMO-UHFFFAOYSA-N |
SMILES canónico |
CCCCN=C1N(C(=O)N(C(=O)O1)CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-Trifluoromethylphenyl)[1,3,4]oxathiazol-2-one](/img/structure/B14190892.png)
![N-[4-(1,3-Benzothiazol-2-yl)phenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14190894.png)
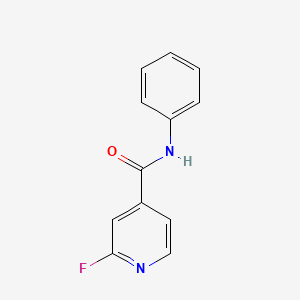
![2-[(2,3-Dihydro-1H-inden-2-yl)sulfamoyl]-N-hydroxyacetamide](/img/structure/B14190900.png)
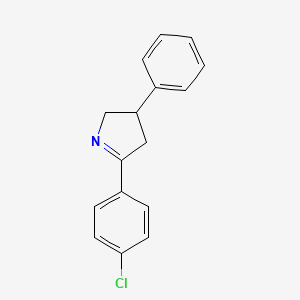

![6-{5-[4-(Trifluoromethyl)phenyl][2,4'-bipyrimidin]-4(3H)-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14190916.png)
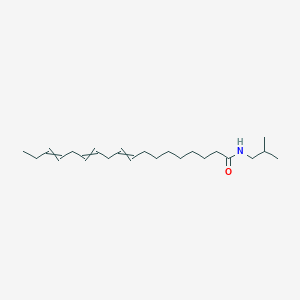
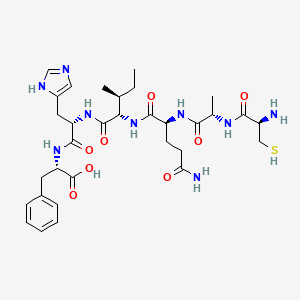

![(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]undecanal](/img/structure/B14190972.png)
![3-[(1-Bromo-3-chloropropan-2-yl)oxy]prop-1-yne](/img/structure/B14190978.png)
![2-Methyl-4,6-bis[2-(4-methylphenyl)ethenyl]-1,3,5-triazine](/img/structure/B14190984.png)
![5-[4-(Trifluoromethyl)phenyl]-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14190990.png)
